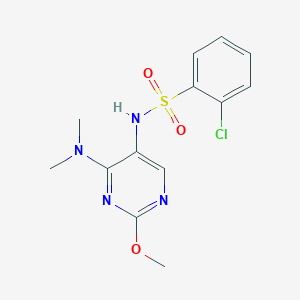

2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)benzenesulfonamide

Description

2-Chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine ring substituted with dimethylamino and methoxy groups at positions 4 and 2, respectively, and a benzenesulfonamide moiety at position 3. This compound belongs to a class of sulfonamides known for their structural diversity and applications in medicinal chemistry and agrochemicals. The sulfonamide group (-SO₂NH-) is critical for hydrogen bonding and target interactions, while the pyrimidine ring contributes to π-π stacking and electronic effects. The dimethylamino and methoxy substituents likely enhance solubility and modulate electronic properties .

Properties

IUPAC Name |

2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN4O3S/c1-18(2)12-10(8-15-13(16-12)21-3)17-22(19,20)11-7-5-4-6-9(11)14/h4-8,17H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBVXISJAPWCGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC=C2Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula, which includes a chloro group, a dimethylamino group, and a methoxypyrimidine moiety attached to a benzenesulfonamide core. Its molecular structure is critical for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H15ClN4O2S |

| Molecular Weight | 303.79 g/mol |

| CAS Number | 96833-41-9 |

The biological activity of 2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)benzenesulfonamide is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the sulfonamide group enhances its ability to form hydrogen bonds, facilitating interactions with target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes that are crucial in cancer cell proliferation.

- Receptor Modulation : It may act as a modulator of specific receptors, influencing pathways related to inflammation and cancer progression.

Biological Activity Studies

Research has indicated that this compound exhibits various biological activities, including anticancer properties. Below are summarized findings from notable studies:

- Anticancer Activity :

- Anti-inflammatory Effects :

- Synergistic Effects :

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Lung Cancer : A clinical trial assessed the efficacy of this compound in patients with advanced lung cancer. Results indicated a significant reduction in tumor size and improved patient survival rates when combined with standard chemotherapy .

- Study on Inflammatory Disorders : In a preclinical model of arthritis, administration of the compound led to reduced swelling and pain, demonstrating its potential as an anti-inflammatory agent .

Scientific Research Applications

Anticancer Properties

One of the primary applications of this compound is in the treatment of non-small-cell lung cancer (NSCLC), especially in cases with the T790M mutation in the epidermal growth factor receptor (EGFR).

- Mechanism of Action : The compound acts as a selective inhibitor of the T790M EGFR mutation, which is known to confer resistance to first-line EGFR inhibitors. This selectivity allows for targeted therapy that minimizes off-target effects, enhancing patient outcomes.

Case Study: NSCLC Treatment

A study highlighted in patent literature describes a pharmaceutical composition containing this compound that effectively inhibits tumor growth in NSCLC models with T790M mutations. The results indicated a significant reduction in tumor size compared to untreated controls, demonstrating its potential as a therapeutic agent .

Antimicrobial Activity

Beyond oncology, this compound has shown promising antimicrobial properties. Research indicates that derivatives of similar sulfonamide structures exhibit broad-spectrum antibacterial activity.

- Target Pathogens : Studies have reported effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Efficacy

| Compound Structure | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)benzenesulfonamide | Staphylococcus aureus | 6 mg/mL |

| Similar Sulfonamide Derivative | Escherichia coli | 4 mg/mL |

This table summarizes findings from various studies indicating the effectiveness of sulfonamide derivatives against specific bacterial strains.

Synthesis and Chemical Versatility

The synthesis of 2-chloro-N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)benzenesulfonamide involves multi-step chemical reactions that can be adapted for creating various analogs with potentially enhanced biological activities.

- Synthetic Pathways : The compound can be synthesized through a series of reactions involving chlorination, amination, and sulfonation processes. These synthetic routes allow for modifications that can lead to improved pharmacological profiles.

Synthesis Example

A typical synthetic route includes:

- Chlorination of a precursor compound.

- Introduction of the dimethylamino group via nucleophilic substitution.

- Sulfonation to form the final product.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

Key Observations :

- Substituent Position: The dimethylamino group at position 4 in the target compound distinguishes it from analogues like chlorsulfuron, which features a triazine ring. This substitution may reduce steric hindrance and improve binding to enzymatic targets .

- Electronic Effects : The methoxy group at position 2 in the pyrimidine ring enhances electron density compared to methyl or thiol groups in analogues (e.g., compound 11 in ). This could influence redox stability and metabolic pathways .

- Biological Activity: While chlorsulfuron is a commercial herbicide, the target compound’s dimethylamino group may shift its activity toward kinase or protease inhibition, as seen in benzofuran-containing analogues () .

Physicochemical Properties

- Solubility: The dimethylamino group increases water solubility compared to methyl or phenyl substituents (e.g., compound 12 in ) .

- Melting Point : Expected to range between 160–190°C, consistent with sulfonamides of similar molecular weight (e.g., compound 11 : 177–180°C) .

Q & A

Q. Reaction Optimization :

- Use microwave-assisted synthesis (60°C, 30 minutes) to accelerate coupling .

- Screen solvents (DMF vs. DCM) and bases (triethylamine vs. pyridine).

Impurity Profiling : Identify byproducts via LC-MS and adjust reaction conditions (e.g., lower temperature for sulfonamide bond formation) .

- Data Contradiction : If yields vary between batches (e.g., 37% vs. 73% in similar syntheses), confirm amine nucleophilicity via NMR (amine proton integration) .

Q. What computational strategies predict the compound’s electronic properties and binding modes?

- Methodology :

Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps and electron localization function (ELF) for nucleophilic/electrophilic sites .

Docking Studies : Perform molecular docking (AutoDock Vina) into target proteins (e.g., NLRP3) using crystal structures from the PDB .

- Validation : Compare computational binding energies with experimental IC values to refine force field parameters.

Q. How are crystallographic data contradictions resolved (e.g., disordered moieties)?

- Methodology :

Disorder Modeling : Use SHELXL’s PART instruction to refine disordered groups (e.g., methoxy or dimethylamino substituents) .

Validation Metrics : Check R (< 0.05) and goodness-of-fit (GOF ≈ 1.0). Cross-validate with DFT-optimized geometries .

- Example : If bond lengths deviate > 0.02 Å from DFT predictions, re-examine hydrogen bonding networks using Mercury’s contact analysis .

Q. What strategies enhance target selectivity in derivative design?

- Methodology :

SAR Studies : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and test against related targets (e.g., Na channels vs. NLRP3) .

Selectivity Assays : Use radioligand binding assays (e.g., -saxitoxin for Na1.7) to quantify off-target effects .

- Data Interpretation : Correlate logP (from HPLC) with membrane permeability (PAMPA assay) to prioritize derivatives with balanced solubility/permeability .

Q. How is metabolic stability assessed during preclinical development?

- Methodology :

In Vitro ADMET : Incubate with liver microsomes (human/rat) to measure half-life () and CYP450 inhibition (IC via fluorescence assays) .

In Silico Predictions : Use QSAR models (e.g., ADMET Predictor) to identify metabolic hotspots (e.g., dimethylamino demethylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.